molecular formula C22H35N3OS B6049046 N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide

Cat. No. B6049046
M. Wt: 389.6 g/mol
InChI Key: HWZMQVSVTZLNRR-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide, also known as SMT C1100, is a small molecule drug that has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to block the activity of certain ion channels, including the voltage-gated sodium channel Nav1.7, which is involved in pain signaling. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has also been shown to modulate the activity of certain receptors, including the dopamine D2 receptor, which is involved in addiction.
Biochemical and Physiological Effects:
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In sensory neurons, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to reduce pain sensitivity by blocking the activity of Nav1.7 and other ion channels. In animal models of addiction, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to reduce drug-seeking behavior by modulating the activity of dopamine receptors.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has several advantages for lab experiments, including its small molecular size, high potency, and specificity for certain ion channels and receptors. However, there are also some limitations to using N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 in lab experiments, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100, including further studies on its mechanism of action, optimization of its chemical structure for increased potency and selectivity, and development of new therapeutic applications. In cancer research, future studies could focus on the use of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 in combination with other chemotherapy drugs or immunotherapy agents. In pain research, future studies could focus on the use of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 in different types of pain, such as inflammatory pain or chronic pain. In addiction research, future studies could focus on the use of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 in different models of addiction, such as alcohol addiction or opioid addiction.

Synthesis Methods

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 can be synthesized using a multi-step process that involves the reaction of different chemical precursors. The process starts with the synthesis of 4-(methylthio)benzoic acid, which is then reacted with N-ethyl-N-(4-piperidinyl)methyl chloride to produce N-ethyl-N-(4-piperidinyl)methyl-4-(methylthio)benzamide. This intermediate compound is then reacted with 1-methyl-4-piperidone to produce the final product, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide.

Scientific Research Applications

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and addiction. In cancer research, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. In neuropathic pain research, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to reduce pain sensitivity by blocking the activity of certain ion channels in sensory neurons. In addiction research, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide C1100 has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3OS/c1-4-24(22(26)19-5-7-21(27-3)8-6-19)17-18-9-15-25(16-10-18)20-11-13-23(2)14-12-20/h5-8,18,20H,4,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMQVSVTZLNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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